molecular formula C12H15N3S B2365050 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 874791-21-6

5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2365050
CAS RN: 874791-21-6
M. Wt: 233.33
InChI Key: SKPMGVKBHVTGQH-UHFFFAOYSA-N
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Description

5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C18H19N3S . It is a solid substance that is odorless, insoluble in water, and soluble in organic solvents .


Synthesis Analysis

The synthesis of 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves the use of appropriate ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol . The chemical structure of the new compounds was confirmed by modern instrumental methods of analysis .


Molecular Structure Analysis

The molecular structure of 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of a triazole ring, a phenyl ring, and a tert-butyl group . The InChI key for this compound is CYEYPXVUKBYMES-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol are not detailed in the search results, it is known that 1H-1,2,4-triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a solid substance . It has a molecular weight of 309.43 . It is insoluble in water but soluble in organic solvents .

Safety And Hazards

The safety information available indicates that 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is classified under Hazard Classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The compound carries the GHS07 pictogram and the signal word "Warning" . It has Hazard Statements H315 - H319 - H335 .

Future Directions

The research on 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives can be used in the future search of biologically active substances . Further studies could explore its potential applications in various fields, including organic electronics and medicinal chemistry.

properties

IUPAC Name

3-tert-butyl-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-12(2,3)10-13-14-11(16)15(10)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPMGVKBHVTGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol

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